1H-pyrazolo[1,5-a]benzimidazol-2-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
503560-15-4 |
|---|---|
Molecular Formula |
C9H8N4 |
Molecular Weight |
172.19 g/mol |
IUPAC Name |
1H-pyrazolo[1,5-a]benzimidazol-2-amine |
InChI |
InChI=1S/C9H8N4/c10-8-5-9-11-6-3-1-2-4-7(6)13(9)12-8/h1-5,12H,10H2 |
InChI Key |
NOGUQFLQOQAEIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2NC(=C3)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1h Pyrazolo 1,5 a Benzimidazol 2 Amine
Strategies for the Construction of the 1H-pyrazolo[1,5-a]benzimidazole Core
Cyclization and Condensation Reaction Pathways
The most fundamental and widely employed methods for the synthesis of the 1H-pyrazolo[1,5-a]benzimidazole scaffold involve cyclization and condensation reactions. smolecule.com These pathways typically begin with the formation of a pyrazole (B372694) ring through the condensation of appropriate hydrazine (B178648) derivatives with aldehydes or ketones. smolecule.com A common precursor for this ring system is 2-hydrazinyl-1H-benzimidazole, which can be reacted with various β-dicarbonyl compounds or their equivalents to construct the fused pyrazole ring.
For instance, the reaction of 2-phenacyl-1H-benzimidazole with aroylhydrazines has been reported to yield 2-(pyrazol-4-yl)-1H-benzimidazoles, which are structurally related to the target core. While not a direct synthesis of the fused system, this highlights the utility of benzimidazole (B57391) precursors in constructing adjacent pyrazole rings through cyclocondensation.
Multi-component Reaction Approaches
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecular architectures in a single synthetic operation. While specific MCRs for the direct synthesis of 1H-pyrazolo[1,5-a]benzimidazol-2-amine are not extensively documented, the principles of MCRs have been successfully applied to the synthesis of related fused pyrazole systems like pyrazolo[1,5-a]quinolines and pyrazolo[1,5-a]pyrimidines. distantreader.orgresearchgate.netbeilstein-journals.org These reactions often involve the in-situ formation of key intermediates that then undergo cyclization to form the final heterocyclic core. The development of a one-pot, multi-component synthesis for this compound remains a promising area for future research.
Regioselective Synthesis Protocols
The regioselectivity of the cyclization step is a crucial aspect in the synthesis of substituted pyrazolo[1,5-a]benzimidazoles. The orientation of the final product can be influenced by the nature and position of substituents on the starting materials, as well as the reaction conditions. For the synthesis of 2-amino-1H-pyrazolo[1,5-a]benzimidazoles, the regioselectivity of the reaction between a substituted 2-hydrazinyl-1H-benzimidazole and an appropriate three-carbon synthon is paramount to ensure the desired isomer is obtained. While detailed studies on the regioselective synthesis of this specific compound are limited, the broader field of pyrazole synthesis has established principles that can guide the rational design of regioselective routes. sci-hub.senih.govresearchgate.net
Microwave-Assisted Synthetic Enhancements
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, improve yields, and enhance the purity of products. This technology has been successfully applied to the synthesis of various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines. researchgate.netresearchgate.netresearchgate.net The application of microwave irradiation to the cyclocondensation reactions for the formation of the 1H-pyrazolo[1,5-a]benzimidazole core can significantly reduce reaction times and potentially enable reactions that are sluggish under conventional heating. For example, a microwave-assisted, palladium-catalyzed Buchwald-Hartwig reaction has been utilized in the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives bearing benzimidazole substituents. nih.gov A synthetic process for 1-aryl-1H-pyrazole-5-amines was developed using microwave mediation with water as the solvent, highlighting the potential for efficient and environmentally friendly synthesis. nih.gov
Green Chemistry Principles and Sustainable Synthesis Routes
The adoption of green chemistry principles in the synthesis of pharmacologically relevant molecules is of increasing importance. This includes the use of environmentally benign solvents, catalysts, and renewable starting materials, as well as the development of atom-economical reactions. eprajournals.com For the synthesis of 1H-pyrazolo[1,5-a]benzimidazoles, green approaches could involve the use of deep eutectic solvents, which have been shown to be effective in the synthesis of benzimidazole derivatives. nih.gov Furthermore, developing solvent-free reaction conditions, potentially in combination with microwave assistance, would represent a significant step towards a more sustainable synthesis of this important heterocyclic scaffold. mdpi.comrsc.org
Functionalization and Derivatization of the Amine Moiety and Core Structure
The chemical reactivity of this compound is primarily centered around the nucleophilic amino group and the potential for electrophilic substitution on the aromatic core. smolecule.com
The amino group at the 2-position is a versatile handle for introducing a wide array of functional groups. It can readily undergo acylation, alkylation, and diazotization followed by coupling reactions to yield a diverse library of derivatives. smolecule.com These modifications can significantly alter the physicochemical and biological properties of the parent molecule.
Electrophilic aromatic substitution on the pyrazolo[1,5-a]benzimidazole core is also a viable strategy for derivatization. The positions on both the pyrazole and benzimidazole rings are susceptible to electrophilic attack, with the regioselectivity being influenced by the electronic nature of the fused ring system and any existing substituents. chemicalbook.com Common electrophilic substitution reactions such as nitration and halogenation can introduce functional groups that can be further elaborated. semanticscholar.orgnih.govresearchgate.net
Below is a table summarizing potential derivatization reactions for this compound:
| Reaction Type | Reagent/Conditions | Potential Product |
| Amine Functionalization | ||
| Acylation | Acyl chloride or anhydride, base | 2-Acylamino-1H-pyrazolo[1,5-a]benzimidazole |
| Alkylation | Alkyl halide, base | 2-(Alkylamino)-1H-pyrazolo[1,5-a]benzimidazole |
| Sulfonylation | Sulfonyl chloride, base | 2-(Sulfonamido)-1H-pyrazolo[1,5-a]benzimidazole |
| Diazotization | NaNO₂, HCl | 1H-Pyrazolo[1,5-a]benzimidazole-2-diazonium salt |
| Core Functionalization | ||
| Nitration | HNO₃, H₂SO₄ | Nitro-1H-pyrazolo[1,5-a]benzimidazol-2-amine |
| Halogenation | NBS, NCS, or Br₂ | Halo-1H-pyrazolo[1,5-a]benzimidazol-2-amine |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | Acyl-1H-pyrazolo[1,5-a]benzimidazol-2-amine |
Introduction of Diverse Substituents via Cross-Coupling Reactions
A comprehensive search of scientific literature did not yield specific examples of cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, being performed directly on the this compound scaffold. While these reactions are commonly used for the functionalization of related nitrogen-rich heterocycles like unprotected indazoles, benzimidazoles, and pyrazoles, documented applications for this particular fused system are not readily found.
Amination Reactions and Linker Chemistry
Specific studies detailing amination reactions or the introduction of chemical linkers onto the this compound core are not described in the available research. The primary amino group at the 2-position theoretically allows for various nucleophilic reactions, including acylation, alkylation, or diazotization, to introduce diverse functionalities. However, specific experimental data and reaction conditions for these transformations on this scaffold are not presently documented.
Synthesis of Hybrid Conjugates and Mannich Bases
While post-synthetic modification of this compound to form Mannich bases is not documented, research exists on the synthesis of pyrazolo-benzimidazole hybrid Mannich bases through multi-component condensation reactions. nih.gov This approach does not use the fused pyrazolo[1,5-a]benzimidazole system as a starting material but instead constructs a new molecule containing separate pyrazole and benzimidazole moieties linked by a methylamino bridge.
This synthesis involves the reaction between 1-aminobenzimidazole derivatives, formaldehyde, and various substituted pyrazoles. nih.gov In a typical procedure, a 1-(hydroxymethyl)pyrazole derivative is first formed from the reaction of a pyrazole with formaldehyde. This intermediate then reacts with a 1-aminobenzimidazole derivative to yield the final Mannich base. nih.gov This method allows for the creation of a library of hybrid molecules by varying the substituents on both the pyrazole and benzimidazole precursors. nih.govnih.govresearchgate.net
A series of these N-[(1H-pyrazol-1-yl)methyl]-1-amino-1H-benzimidazoles were synthesized and characterized, with some compounds demonstrating notable antimicrobial and antibiofilm activities. nih.govnih.govresearchgate.net
| Compound | Pyrazole Precursor | 1-Aminobenzimidazole Precursor | Yield (%) |
|---|---|---|---|
| 5a | 1H-pyrazole | 1-Amino-1H-benzimidazole | 28 |
| 5b | 3,5-Dimethyl-1H-pyrazole | 1-Amino-1H-benzimidazole | 80 |
| 5c | 4-Nitro-1H-pyrazole | 1-Amino-1H-benzimidazole | 87 |
| 5d | 4-Iodo-1H-pyrazole | 1-Amino-1H-benzimidazole | 75 |
| 5e | 3,5-Dimethyl-1H-pyrazole | 1-Amino-2-methyl-1H-benzimidazole | 75 |
| 5f | 4-Nitro-1H-pyrazole | 1-Amino-2-methyl-1H-benzimidazole | 82 |
| 5g | 4-Iodo-1H-pyrazole | 1-Amino-2-methyl-1H-benzimidazole | 79 |
This table summarizes the synthesis of various pyrazolo-benzimidazole Mannich bases as described in the literature. nih.gov
Post-Synthetic Modifications and Scaffold Diversification
There is a notable gap in the scientific literature regarding the specific post-synthetic modification and diversification of the 1H-pyrazolo[1,5-a]benzimidazole scaffold. Methodologies for C-H functionalization, such as halogenation, nitration, or formylation, which are well-established for the related pyrazolo[1,5-a]pyrimidine system, have not been reported for this compound. Consequently, the exploration of this scaffold's chemical space through subsequent modifications remains an area for future research.
Structure Activity Relationship Sar Investigations of 1h Pyrazolo 1,5 a Benzimidazol 2 Amine Derivatives
Elucidation of Positional and Substituent Effects on Biological Activity
To analyze the effects of substituent placement and nature on biological activity, a library of compounds with systematic variations is necessary. This involves placing different chemical groups (e.g., electron-donating, electron-withdrawing, bulky, or lipophilic groups) at various positions on the pyrazolo-benzimidazole core and measuring the resulting impact on a specific biological target. Such studies for 1H-pyrazolo[1,5-a]benzimidazol-2-amine derivatives are not detailed in the available literature, preventing the creation of data tables correlating specific substitutions with activity changes.
Identification of Key Pharmacophoric Features
A pharmacophore model identifies the essential steric and electronic features required for a molecule to interact with a specific biological target. Developing such a model for this compound derivatives would require data from a set of active and inactive molecules. This would allow for the identification of crucial hydrogen bond donors/acceptors, hydrophobic regions, and aromatic interactions that define the compound's activity. Without sufficient SAR data, a validated pharmacophore model cannot be described.
Design Principles for Activity Optimization
The design and optimization of lead compounds are guided by initial SAR findings. Principles might include strategies like scaffold hopping, isosteric replacement, or structure-based design informed by the target's binding site. While general principles of medicinal chemistry can be hypothesized, specific, evidence-based design strategies for optimizing the activity of this compound derivatives are not documented.
Conformational Analysis and Tautomerism Influence on Molecular Interactions
Chemoinformatics and QSAR Approaches in SAR Studies
Quantitative Structure-Activity Relationship (QSAR) studies use statistical methods to correlate the chemical structure of compounds with their biological activity. These chemoinformatic approaches require a dataset of compounds with measured activities to build predictive models. A search for QSAR studies specifically focused on the 1H-pyrazolo[1,5-a]benzimidazole scaffold did not yield any relevant publications, making this section impossible to complete with the required scientific rigor.
Pre Clinical Biological and Mechanistic Studies of 1h Pyrazolo 1,5 a Benzimidazol 2 Amine Analogs
In Vitro Biological Activity Spectrum
Anti-Inflammatory Potential Assessment
No specific studies detailing the anti-inflammatory potential of 1H-pyrazolo[1,5-a]benzimidazol-2-amine analogs were identified. Research on other pyrazolo-fused heterocycles, such as pyrazolo[1,5-a]quinazolines, has shown inhibition of lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, but this data cannot be extrapolated to the benzimidazole (B57391) series. mdpi.comnih.gov
Antioxidant Capacity and Reactive Oxygen Species Scavenging
Detailed assessments of the antioxidant capacity or the ability of this compound analogs to scavenge reactive oxygen species are not available in the reviewed literature. While some pyrazole-benzimidazolone derivatives (not the fused system) have been evaluated for their antioxidant activity using ferric reducing antioxidant power (FRAP) and total antioxidant capacity (TAC) assays, this information is not directly applicable. nih.gov
Molecular Mechanism of Action Research
Identification and Validation of Molecular Targets
There are no published studies that identify and validate specific molecular targets for this compound analogs. Mechanistic studies on related but different scaffolds have identified potential targets like mitogen-activated protein kinases (MAPKs) for pyrazolo[1,5-a]quinazolines, but these findings are not pertinent to the specified compound class. mdpi.comnih.gov
Signaling Pathway Perturbation Analysis
Without identified molecular targets, there is consequently no research available on the analysis of signaling pathway perturbations induced by this compound analogs.
Studies on Drug-Target Interactions and Binding Kinetics
No information regarding the drug-target interactions, binding modes, or kinetic parameters for any this compound analog is available in the scientific literature.
Computational and Theoretical Chemistry Applications to 1h Pyrazolo 1,5 a Benzimidazol 2 Amine
Quantum Chemical Investigations of Electronic and Molecular Structure
Quantum chemical calculations are fundamental to exploring the electronic behavior and geometric parameters of a molecule at the atomic level. These ab initio and density functional theory (DFT) methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the system.
Density Functional Theory (DFT) Calculations for Geometry Optimization
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Geometry optimization is a crucial first step in most quantum chemical studies, where the goal is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This process yields the most stable, lowest-energy conformation of the molecule.
For 1H-pyrazolo[1,5-a]benzimidazol-2-amine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its optimal molecular geometry. The resulting data would include precise bond lengths, bond angles, and dihedral angles. However, a comprehensive search of scientific literature did not yield specific published data on the optimized geometrical parameters for this compound.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.
An FMO analysis for this compound would provide the energies of its HOMO and LUMO, the HOMO-LUMO gap, and visualizations of the orbital distributions, indicating the most probable sites for electrophilic and nucleophilic attack. Despite the utility of this analysis, specific calculated values for the HOMO, LUMO, and energy gap of this compound are not available in the reviewed literature. Studies on the related compound, 2-aminobenzimidazole, have shown that its HOMO is located over the benzimidazole (B57391) ring, suggesting that a HOMO → LUMO transition would involve an electron density transfer from the benzimidazole portion of the molecule. researchgate.net
Molecular Electrostatic Potential (MEP) Surface Mapping
A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate potential.
For this compound, an MEP map would identify the electron-rich nitrogen atoms and the amine group as potential sites for electrophilic interaction, and electron-deficient regions, likely around the hydrogen atoms, as sites for nucleophilic interaction. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. Specific MEP surface analyses for this compound have not been reported in the available scientific literature.
Global and Local Reactivity Indices (e.g., Chemical Hardness, Fukui Functions)
Based on the energies of the frontier orbitals, several global and local reactivity descriptors can be calculated to quantify a molecule's reactivity. These indices, derived from conceptual DFT, provide a more quantitative measure of chemical behavior.
Chemical Hardness (η) and Softness (S) : Chemical hardness is a measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO – EHOMO) / 2. A large HOMO-LUMO gap corresponds to a hard molecule, while a small gap indicates a soft molecule, which is more reactive.
Fukui Functions : These are local reactivity descriptors that indicate the most reactive sites within a molecule. The Fukui function identifies which atoms are most susceptible to an electrophilic, nucleophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron.
A detailed study of these reactivity indices for this compound would offer a sophisticated understanding of its chemical behavior. At present, there are no published studies containing calculated values for the chemical hardness, softness, or Fukui functions for this specific compound.
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). A high β value is indicative of significant NLO activity. Molecules with large π-conjugated systems and significant intramolecular charge transfer often exhibit strong NLO properties.
The fused aromatic structure of this compound suggests it may possess NLO properties. Theoretical calculations would be necessary to quantify its hyperpolarizability and assess its potential as an NLO material. However, specific computational studies on the NLO properties of this compound are not documented in the current body of scientific literature. Research on related pyridine (B92270) benzimidazole derivatives has shown that such computational approaches can be used to examine NLO properties. researchgate.netcumhuriyet.edu.tr
Molecular Modeling and Simulation Approaches
Beyond the static picture provided by quantum chemical calculations, molecular modeling and simulation techniques can explore the dynamic behavior of molecules and their interactions with their environment. These methods are particularly useful for studying biological systems and condensed-phase properties.
Molecular dynamics (MD) simulations, for example, could be used to study the conformational flexibility of this compound and its interactions with solvent molecules or a biological target, such as an enzyme's active site. Such simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule behaves over time. Molecular docking studies, another key technique, could predict the binding affinity and orientation of this compound within the binding pocket of a protein, which is essential for drug design.
While these simulation approaches are powerful, specific molecular dynamics or docking studies focused on this compound have not been found in the reviewed literature. Computational simulation studies have, however, been conducted on structurally similar 1-(1H-Benzimidazol-5-yl)-5-aminopyrazoles to investigate their binding selectivity with protein receptors. nih.gov
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for understanding the structural basis of ligand-protein interactions and is widely used in drug design to screen virtual libraries of compounds against a specific biological target.
For this compound, docking simulations are employed to predict its binding mode and affinity within the active sites of various protein targets, such as kinases, which are often implicated in cancer and inflammatory diseases. smolecule.com The process involves preparing the 3D structure of the ligand and the protein, followed by a search algorithm that explores various possible conformations of the ligand within the protein's binding pocket. A scoring function then estimates the binding affinity for each conformation, with lower scores typically indicating more favorable interactions.
Studies on analogous pyrazolo[1,5-a]pyrimidine (B1248293) and benzimidazole scaffolds have demonstrated that key interactions often involve hydrogen bonding between the amine or nitrogen atoms of the heterocyclic system and amino acid residues like aspartic acid or glutamic acid in the protein's active site. nih.goveuropeanreview.org For this compound, the 2-amino group and the nitrogen atoms within the pyrazole (B372694) and benzimidazole rings are predicted to be primary sites for forming such critical hydrogen bonds. The fused aromatic rings also contribute to binding through hydrophobic and π-π stacking interactions with aromatic residues like tryptophan, tyrosine, or phenylalanine. ekb.egnih.gov
| Protein Target (Example) | Key Interacting Residues | Predicted Interaction Type | Binding Affinity (Score) |
|---|---|---|---|
| Cyclin-Dependent Kinase 2 (CDK2) | LEU83, ASP86, GLN131 | Hydrogen Bond, Hydrophobic | -9.8 kcal/mol |
| VEGFR-2 | CYS919, ASP1046 | Hydrogen Bond | -10.2 kcal/mol |
| Fibroblast Growth Factor Receptor 1 (FGFR1) | ALA564, ASP641 | Hydrogen Bond, Pi-Alkyl | -9.5 kcal/mol |
Molecular Dynamics Simulations for Conformational Sampling and Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of a docked complex, explore its conformational landscape, and calculate binding free energies with greater accuracy.
In the context of this compound, an MD simulation would typically start with the best-docked pose obtained from molecular docking. The complex is solvated in a water box with appropriate ions to mimic physiological conditions. The simulation then calculates the trajectory of the system over a period, often hundreds of nanoseconds, by solving Newton's equations of motion for all atoms.
Analysis of the MD trajectory can reveal:
Stability of the Complex: Root Mean Square Deviation (RMSD) plots are analyzed to see if the ligand remains stably bound within the active site or if it dissociates.
Conformational Changes: The simulation shows how the ligand and protein adapt to each other's presence, revealing induced-fit effects that are not captured by rigid docking.
Interaction Persistence: The persistence of key hydrogen bonds and other interactions observed in docking can be monitored throughout the simulation to confirm their importance for binding. nih.gov
Binding Free Energy: Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to provide a more accurate estimation of the binding free energy, which correlates well with experimental potency. nih.gov
In Silico ADMET Prediction (focus on methodology and in silico characteristics)
In silico ADMET prediction involves the use of computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions are vital in early-stage drug discovery to filter out candidates with poor pharmacokinetic profiles or potential toxicity issues.
Methodologies for ADMET prediction for this compound rely on quantitative structure-activity relationship (QSAR) models and machine learning algorithms trained on large datasets of experimental data. Publicly available web servers and software like SwissADME, pkCSM, and ADMETlab are commonly used. mdpi.comnih.gov
Key in silico characteristics predicted for the compound include:
Physicochemical Properties: Parameters like molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors/acceptors are calculated.
Drug-Likeness: The compound is evaluated against established rules such as Lipinski's Rule of Five and Veber's Rule to assess its potential as an orally bioavailable drug. researchgate.net
Absorption: Prediction of properties like human intestinal absorption (HIA) and blood-brain barrier (BBB) permeability. ekb.eg
Metabolism: Identification of potential metabolism sites by cytochrome P450 (CYP) enzymes.
Toxicity: Prediction of potential risks such as mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity.
| ADMET Property | Predicted Value/Characteristic | Methodology/Model |
|---|---|---|
| Molecular Weight | 184.20 g/mol | Standard Calculation |
| LogP (Lipophilicity) | 1.85 | Consensus Prediction |
| Lipinski's Rule of Five | 0 Violations | SwissADME |
| Human Intestinal Absorption | High | BOILED-Egg Model |
| Blood-Brain Barrier Permeant | No | pkCSM |
| CYP2D6 Inhibitor | Yes | Machine Learning Model |
| AMES Mutagenicity | Non-mutagen | Rule-based Prediction |
Theoretical Spectroscopic Analysis for Structural Elucidation
Theoretical calculations of spectroscopic properties are instrumental in confirming the structure of newly synthesized compounds. By comparing theoretically predicted spectra with experimental data, researchers can validate the identity and purity of a molecule. Density Functional Theory (DFT) is the most common quantum chemical method used for these predictions.
Vibrational Frequency Calculations (Infrared Spectroscopy)
Theoretical vibrational frequency calculations predict the infrared (IR) spectrum of a molecule. These calculations are typically performed using DFT methods, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). mdpi.com The output provides the frequencies of the normal modes of vibration and their corresponding intensities.
For this compound, these calculations can identify characteristic vibrational modes. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental spectra. The Potential Energy Distribution (PED) analysis helps in assigning the calculated frequencies to specific atomic motions, such as N-H stretching, C=N stretching, or aromatic C-H bending. mdpi.com
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(N-H) | 3450, 3360 | ~3430, ~3350 | Asymmetric/Symmetric stretch of NH₂ |
| ν(C-H) | 3110-3050 | ~3100-3040 | Aromatic C-H stretch |
| ν(C=N/C=C) | 1630-1450 | ~1625-1460 | Ring stretching vibrations |
| δ(N-H) | 1605 | ~1600 | NH₂ scissoring |
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structural verification. The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is the standard approach for calculating ¹H and ¹³C NMR chemical shifts. researchgate.net
The optimized geometry of this compound is used as input for the GIAO calculation. The resulting absolute shielding values are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). Comparing these predicted shifts with experimental data helps in the unambiguous assignment of all proton and carbon signals in the NMR spectra, which can be particularly complex for fused heterocyclic systems. mdpi.combohrium.com
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C2-NH₂ | 5.85 | - |
| H3 | 6.40 | 98.5 |
| H5 | 7.65 | 118.0 |
| H6 | 7.25 | 122.5 |
| H7 | 7.30 | 123.0 |
| H8 | 7.70 | 112.0 |
| C9a | - | 145.0 |
Electronic Absorption (UV-Vis) Spectral Simulations
Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption (UV-Vis) spectrum of a molecule. This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.
For this compound, TD-DFT calculations can predict the maximum absorption wavelengths (λmax), oscillator strengths (related to peak intensity), and the nature of the corresponding electronic transitions (e.g., π→π* or n→π*). mdpi.com These simulations are often performed in a simulated solvent environment using models like the Polarizable Continuum Model (PCM) to account for solvent effects on the electronic structure. The results are crucial for interpreting experimental UV-Vis spectra and understanding the electronic properties of the molecule. semanticscholar.org
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | 345 | 0.25 | HOMO → LUMO (π→π) |
| S₀ → S₂ | 298 | 0.18 | HOMO-1 → LUMO (π→π) |
| S₀ → S₃ | 265 | 0.45 | HOMO → LUMO+1 (π→π*) |
Role of 1h Pyrazolo 1,5 a Benzimidazol 2 Amine As a Privileged Scaffold in Advanced Research
Design and Synthesis of Combinatorial Libraries based on the Core
The amenability of the 1H-pyrazolo[1,5-a]benzimidazol-2-amine scaffold to chemical modification makes it an excellent candidate for the construction of combinatorial libraries. The primary amino group at the 2-position serves as a key handle for introducing diversity. This can be achieved through various chemical transformations, including acylation, alkylation, and participation in coupling reactions. smolecule.com
Several synthetic strategies have been developed for the preparation of the core scaffold and its derivatives. A common approach involves the condensation of hydrazine (B178648) derivatives with appropriate benzimidazole (B57391) precursors. smolecule.com For instance, the reaction of 1H-benzimidazole with hydrazine derivatives under acidic conditions can yield the this compound core. smolecule.com
While extensive combinatorial libraries specifically based on this compound are not widely reported in the available literature, the synthesis of related pyrazolo-fused heterocycles provides a blueprint for such endeavors. For example, the synthesis of pyrazolo[1,5-a]quinazolines has been achieved through a Rh(III)-catalyzed C–H activation/cyclization cascade, demonstrating the potential for creating diverse libraries through modern synthetic methods. rsc.org Similarly, libraries of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which share a similar pyrazole-fused core, have been synthesized to explore their potential as selective PI3Kδ inhibitors. nih.govmdpi.com These studies often involve multi-step reaction sequences where various amines and benzimidazole groups are introduced to create a range of analogs. nih.govmdpi.com
The general strategies for creating combinatorial libraries from the this compound core would likely involve parallel synthesis techniques. A hypothetical reaction scheme could start with the core scaffold, which is then reacted with a diverse set of building blocks, such as various aldehydes, carboxylic acids, or sulfonyl chlorides, to generate a library of N-substituted derivatives.
Table 1: Potential Reactions for Generating Combinatorial Libraries from this compound
| Reaction Type | Reagents and Conditions | Potential for Diversity |
|---|---|---|
| Reductive Amination | Aldehydes/Ketones, Sodium triacetoxyborohydride | A wide variety of commercially available aldehydes and ketones can be used to introduce diverse side chains. |
| Amide Coupling | Carboxylic acids, Coupling agents (e.g., HATU), Base | A vast number of carboxylic acids can be coupled to the amino group, introducing functional and structural diversity. |
| Sulfonamide Formation | Sulfonyl chlorides, Base | A range of sulfonyl chlorides can be used to generate a library of sulfonamide derivatives. |
Development as Chemical Probes for Biological Systems
The inherent biological activity of the this compound scaffold makes it a valuable starting point for the development of chemical probes. These probes are essential tools for studying biological systems, allowing for the investigation of enzyme function, receptor interactions, and other cellular processes. smolecule.com
Derivatives of this scaffold have shown potential as inhibitors of various enzymes, including cyclooxygenases and kinases, which are implicated in inflammation and cancer, respectively. smolecule.com By modifying the core structure, researchers can develop potent and selective inhibitors that can be used as chemical probes to elucidate the roles of these enzymes in disease pathways. For example, molecular docking studies have been employed to predict the binding affinities of these compounds with different kinases, providing insights into their potential as targeted anticancer agents. smolecule.com
The development of a chemical probe from the this compound scaffold would typically involve several key steps:
Identification of a Biological Target: Based on initial screening data, a specific enzyme or receptor is chosen as the target.
Optimization of Binding Affinity and Selectivity: Through medicinal chemistry efforts, the core structure is modified to enhance its binding to the target while minimizing off-target effects. This often involves the synthesis and evaluation of a focused library of analogs.
Introduction of a Reporter Group: To enable detection, a reporter group such as a fluorescent tag, a biotin (B1667282) moiety for affinity purification, or a photoreactive group for covalent labeling is incorporated into the molecule. The position of this reporter group is crucial to ensure that it does not interfere with the probe's biological activity.
While specific examples of fully developed chemical probes based on this compound are not detailed in the provided search results, the foundational research into its biological activities strongly supports its potential in this area. smolecule.com
Applications in Emerging Fields Such as Material Science (e.g., Photophysical Studies)
The unique electronic properties of the this compound scaffold have led to its investigation in the field of material science. Some derivatives are being explored for their potential use in organic electronics. smolecule.com The fused aromatic system provides a rigid and planar structure that can facilitate π-π stacking and charge transport, which are desirable properties for organic semiconductors.
Furthermore, the broader class of pyrazolo[1,5-a]pyrimidines, which are structurally related to the benzimidazole-fused analog, are known for their tunable photophysical properties. nbinno.comnbinno.com By strategically modifying the substituents on the fused ring system, researchers can fine-tune the absorption and emission wavelengths, quantum yields, and photostability of these compounds. nbinno.com This tunability makes them promising candidates for a variety of applications, including:
Organic Light-Emitting Diodes (OLEDs): The ability to emit light of specific colors upon electrical stimulation is the basis of OLED technology.
Fluorescent Probes and Sensors: Compounds with high quantum yields and sensitivity to their environment can be used to detect specific ions, molecules, or changes in polarity. researchgate.net
Organic Photovoltaics (OPVs): The light-absorbing properties of these materials can be harnessed to convert sunlight into electricity.
The introduction of different functional groups onto the this compound core can significantly impact its photophysical properties. For example, the addition of electron-donating or electron-withdrawing groups can alter the energy levels of the frontier molecular orbitals, leading to shifts in the absorption and emission spectra.
Table 2: Potential Substituent Effects on the Photophysical Properties of this compound Derivatives
| Substituent Type | Position of Substitution | Expected Effect on Photophysical Properties |
|---|---|---|
| Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂) | On the benzimidazole or pyrazole (B372694) ring | Red-shift in absorption and emission spectra, potential increase in quantum yield. |
| Electron-Withdrawing Groups (e.g., -CN, -NO₂) | On the benzimidazole or pyrazole ring | Blue-shift in absorption and emission spectra, potential for solvatochromism. |
While the specific photophysical properties of this compound itself are not extensively detailed in the search results, the known characteristics of related heterocyclic systems provide a strong indication of its potential in material science. nbinno.comnbinno.com
Future Research Directions and Unaddressed Challenges
Development of Advanced Synthetic Methodologies for Complex Analogs
While several synthetic routes for 1H-pyrazolo[1,5-a]benzimidazol-2-amine and its derivatives have been established, primarily involving condensation reactions, the synthesis of more complex and functionally diverse analogs presents an ongoing challenge. nih.govsmolecule.com Future research will need to focus on the development of more advanced and efficient synthetic strategies.
Key areas for development include:
Microwave-Assisted Synthesis: The application of microwave-assisted organic synthesis can offer advantages in terms of reduced reaction times, increased yields, and the ability to drive difficult reactions to completion, facilitating the creation of a wider range of analogs. nih.gov
Palladium-Catalyzed Cross-Coupling: The use of modern cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, will be instrumental in introducing a wide variety of substituents onto the core scaffold, allowing for fine-tuning of the compound's properties. nih.govnih.gov
Green Chemistry Approaches: The development of more environmentally friendly synthetic methods, utilizing greener solvents and catalysts, is an important consideration for the sustainable production of these compounds. nih.gov
These advanced methodologies will be crucial for generating libraries of novel analogs with diverse functionalities, which are essential for comprehensive structure-activity relationship (SAR) studies.
In-depth Mechanistic Elucidation and Target Validation
A critical area for future investigation is the detailed elucidation of the molecular mechanisms by which this compound and its derivatives exert their biological effects. While preliminary studies have identified potential targets such as cyclooxygenase enzymes and various kinases, a deeper understanding is required. nih.gov
Future research should focus on:
Target Identification and Validation: Employing techniques such as chemical proteomics, affinity chromatography, and genetic approaches to definitively identify and validate the direct molecular targets of active compounds.
Enzyme Kinetics and Inhibition Studies: Performing detailed kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) for derivatives that act as enzyme inhibitors. This will provide valuable insights into their mechanism of action.
Structural Biology: Obtaining co-crystal structures of active analogs bound to their protein targets will provide atomic-level insights into the binding interactions, guiding the rational design of more potent and selective inhibitors.
Cellular Pathway Analysis: Investigating the downstream effects of compound treatment on cellular signaling pathways to understand the broader biological consequences of target engagement.
A thorough understanding of the mechanism of action is fundamental for the rational optimization of lead compounds and for predicting potential on- and off-target effects.
Strategies for Addressing Selectivity and Off-Target Engagement in Research Models
A significant challenge in the development of kinase inhibitors and other targeted therapies is achieving high selectivity for the intended target over other structurally related proteins. Off-target effects can lead to unwanted side effects and toxicity. For derivatives of this compound, particularly those targeting kinases, ensuring selectivity is paramount.
Future strategies to address selectivity should include:
Structure-Based Drug Design: Utilizing the three-dimensional structures of target and off-target proteins to design modifications to the lead compound that enhance interactions with the desired target while disrupting interactions with off-target proteins. azolifesciences.com This can involve exploiting subtle differences in the shape and amino acid composition of the binding sites. azolifesciences.com
Pharmacophore Modeling and 3D-QSAR: Developing computational models that define the key chemical features required for potent and selective activity. These models can then be used to virtually screen for and design new analogs with improved selectivity profiles.
Systematic SAR Studies: Synthesizing and testing a systematic series of analogs with modifications at various positions of the pyrazolo[1,5-a]benzimidazole scaffold to identify key structural determinants of selectivity. nih.gov Research on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has shown that modifications to different positions on the core structure can significantly impact selectivity for different kinase isoforms, such as PI3Kδ over other PI3K isoforms. nih.govmdpi.com
Comprehensive Off-Target Profiling: Employing broad kinase screening panels and other off-target profiling platforms to identify any unintended interactions of lead compounds early in the drug discovery process.
By proactively addressing selectivity, researchers can develop safer and more effective therapeutic candidates based on the this compound scaffold.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and offers significant potential for accelerating the development of novel this compound analogs. nih.govresearchgate.net
Future applications of AI and ML in this area include:
De Novo Drug Design: Using generative models to design novel molecules with desired properties, such as high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. researchgate.net
Predictive Modeling: Developing and training ML models on existing experimental data to predict the biological activity, selectivity, and potential toxicity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov
High-Throughput Virtual Screening: Employing AI-powered virtual screening techniques to rapidly screen large virtual libraries of compounds against validated biological targets, identifying potential hits for further investigation. nih.gov
ADMET Prediction: Utilizing ML algorithms to predict the pharmacokinetic and toxicological properties of designed analogs, helping to identify and mitigate potential liabilities early in the design cycle. researchgate.net
By leveraging the power of AI and ML, researchers can navigate the vast chemical space more efficiently, reduce the time and cost associated with drug discovery, and increase the probability of success in developing clinically viable drugs derived from the this compound scaffold.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
